molecular formula C10H12FNO2 B14700169 Butyl 5-fluoronicotinate CAS No. 23723-23-1

Butyl 5-fluoronicotinate

Cat. No.: B14700169
CAS No.: 23723-23-1
M. Wt: 197.21 g/mol
InChI Key: ZQNIMWGAXXYCBH-UHFFFAOYSA-N
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Description

Butyl 5-fluoronicotinate is an organic compound that belongs to the class of fluorinated nicotinates It is characterized by the presence of a butyl ester group attached to the 5-position of the nicotinic acid ring, with a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-fluoronicotinate typically involves the esterification of 5-fluoronicotinic acid with butanol. One common method is the Fischer esterification, which involves reacting 5-fluoronicotinic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Butyl 5-fluoronicotinate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom in the nicotinate ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Ester hydrolysis: The ester group can be hydrolyzed to yield 5-fluoronicotinic acid and butanol in the presence of acidic or basic catalysts.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols, typically under basic conditions.

    Ester hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

    Oxidation and reduction: Various oxidizing or reducing agents, depending on the specific reaction.

Major Products Formed

    Nucleophilic substitution: Substituted nicotinates with different functional groups.

    Ester hydrolysis: 5-fluoronicotinic acid and butanol.

    Oxidation and reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl 5-fluoronicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Butyl 5-fluoronicotinate involves its interaction with specific molecular targets, depending on its application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Butyl nicotinate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-fluoronicotinic acid: The parent acid form, without the butyl ester group.

    Ethyl 5-fluoronicotinate: Similar structure but with an ethyl ester group instead of butyl.

Uniqueness

Butyl 5-fluoronicotinate is unique due to the presence of both the fluorine atom and the butyl ester group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the butyl ester group influences its solubility and membrane permeability, making it a versatile compound for various applications.

Properties

CAS No.

23723-23-1

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

butyl 5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C10H12FNO2/c1-2-3-4-14-10(13)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3

InChI Key

ZQNIMWGAXXYCBH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CN=C1)F

Origin of Product

United States

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